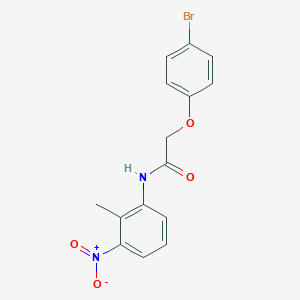
N-(4-anilinophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)cyclopropanecarboxamide is an anilide.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(4-anilinophenyl)cyclopropanecarboxamide and its derivatives have been synthesized and characterized for various applications. For instance, Özer et al. (2009) studied the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, highlighting their potential in chemical research (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antiproliferative Activity
- Compounds similar to N-(4-anilinophenyl)cyclopropanecarboxamide have been investigated for antiproliferative activity against cancer cell lines. Lu et al. (2021) synthesized a related molecule which exhibited significant inhibitory activity against some cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Chemical Modification and Reaction Studies
- Studies like those of Gopalakrishnan et al. (2016) involve the chemical modification of cyclopropanecarboxamides, a category that includes N-(4-anilinophenyl)cyclopropanecarboxamide. These modifications can lead to the construction of compounds with new chemical bonds and stereochemical properties (Gopalakrishnan, Mohan, Parella, & Babu, 2016).
Pharmacokinetics and Molecular Structure Analysis
- Shimada et al. (1983) demonstrated the use of derivatives of N-(4-anilinophenyl) maleimide, similar in structure to N-(4-anilinophenyl)cyclopropanecarboxamide, in high-performance liquid chromatography for the sensitive detection of thiol compounds (Shimada, Tanaka, & Nambara, 1983).
Radioligand Development for Medical Imaging
- Choi et al. (2015) explored compounds structurally related to N-(4-anilinophenyl)cyclopropanecarboxamide for their potential use in PET imaging to quantify serotonin receptors in human subjects (Choi, Lyoo, Kim, Kim, Kang, Choi, Kim, & Ryu, 2015).
Propiedades
Fórmula molecular |
C16H16N2O |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-(4-anilinophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(12-6-7-12)18-15-10-8-14(9-11-15)17-13-4-2-1-3-5-13/h1-5,8-12,17H,6-7H2,(H,18,19) |
Clave InChI |
MWPWBJOBJRJKKU-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canónico |
C1CC1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B322058.png)
![1-[(4-Nitrophenoxy)acetyl]indoline](/img/structure/B322065.png)

![2-(4-bromophenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B322069.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B322070.png)
![2-(4-bromophenoxy)-N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}acetamide](/img/structure/B322071.png)
![2-(4-bromophenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B322073.png)
![2-(4-bromophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B322075.png)
![2-(4-bromophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B322077.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B322080.png)

![2-{[(4-bromophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B322083.png)
![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B322085.png)
![2-[(cyclohexylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B322089.png)